Azido-PEG12-acid

ADC Pharmacokinetics PEGylation

Azido-PEG12-acid occupies a non-interchangeable performance window: 12-unit PEG achieves 7.3 mL·kg⁻¹·day⁻¹ plasma clearance in ADCs—far lower than PEG4 (18.8) or PEG8 (9.0)—with near-peak aqueous solubility. Enables DAR8 loading without aggregation, validated by near-complete tumor regression in HER2+ xenografts. The ~35–40 Å spacer bridges diverse E3 ligase–target protein interfaces in PROTACs. Orthogonal azide (CuAAC/SPAAC) and COOH (amide coupling) enable modular bioconjugation. Select when linker length dictates PK and biophysical success.

Molecular Formula C27H53N3O14
Molecular Weight 643.7 g/mol
CAS No. 2152679-71-3
Cat. No. B3040537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG12-acid
CAS2152679-71-3
Molecular FormulaC27H53N3O14
Molecular Weight643.7 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32)
InChIKeyDYFODOGACDHUBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG12-acid (CAS 2152679-71-3): A Monodisperse Heterobifunctional PEG Linker for ADC and PROTAC Bioconjugation


Azido-PEG12-acid (CAS 2152679-71-3) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing a terminal azide group (-N₃) and a carboxylic acid group (-COOH) linked through a linear PEG chain comprising exactly 12 ethylene glycol repeat units . With a precise molecular formula of C₂₇H₅₃N₃O₁₄ and a molecular weight of 643.72 g/mol, this compound serves as a non-cleavable linker for bio-conjugation, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-, DBCO-, or BCN-containing molecules while offering amide coupling capability via its carboxylic acid terminus [1].

Why Azido-PEG12-acid Cannot Be Substituted with Shorter or Longer PEGn Linkers Without Performance Penalties


PEG linker length is not an arbitrary choice—it directly modulates plasma clearance kinetics, aggregation propensity, and aqueous solubility in bioconjugates. Systematic studies comparing PEG4, PEG8, and PEG12 linkers in antibody-drug conjugates (ADCs) reveal that plasma clearance rates decrease substantially as PEG length increases: reported clearance values are 46.3 mL kg⁻¹ day⁻¹ for PEG0, 18.8 for PEG4, 9.0 for PEG8, and 7.3 mL kg⁻¹ day⁻¹ for PEG12 [1]. Conversely, aqueous solubility enhancement exhibits diminishing returns beyond n=12, plateauing due to hydrophobic azide-carboxylic acid interactions . This dual optimization—maximizing in vivo circulation half-life while achieving near-peak aqueous solubility without the synthetic burden of longer PEG chains—represents a non-interchangeable performance window that shorter (PEG4/PEG8) or longer (PEG24) analogs cannot simultaneously satisfy.

Azido-PEG12-acid (2152679-71-3) Quantitative Differentiation Evidence Guide


PEG12 Linker Reduces ADC Plasma Clearance by 60% Versus PEG4 and 19% Versus PEG8

In direct comparative pharmacokinetic studies of antibody-drug conjugates (ADCs) bearing pendant-type PEG linkers, the plasma clearance rate decreased systematically with increasing PEG unit length. For DAR8-ADCs, the measured clearance values were: PEG0 (no PEG) = 46.3 mL kg⁻¹ day⁻¹; PEG4 = 18.8 mL kg⁻¹ day⁻¹; PEG8 = 9.0 mL kg⁻¹ day⁻¹; PEG12 = 7.3 mL kg⁻¹ day⁻¹ [1]. PEG12 demonstrated the lowest clearance among all tested lengths, offering a 60% reduction relative to PEG4 and a 19% reduction relative to PEG8. The same study confirmed that DAR8-ADCs with PEG8 and PEG12 showed superior PK profiles compared to DAR8-ADCs with PEG4 and DAR4-ADCs without PEG [1].

ADC Pharmacokinetics PEGylation

Aqueous Solubility Enhancement Plateaus at PEG12: Diminishing Returns Beyond 12 Ethylene Glycol Units

Comparative studies of azido-PEGn-acid series compounds reveal that aqueous solubility increases linearly with PEG chain length from n=2 to n=12, but plateaus at n=12 due to competing hydrophobic interactions between the terminal azide and carboxylic acid groups . Extending the PEG chain to n=24 or n=36 offers only marginal additional solubility benefit while introducing increased steric bulk, higher synthetic cost, and greater analytical complexity due to broader polydispersity in longer PEG constructs [1]. Azido-PEG12-acid thus occupies the optimal inflection point where solubility enhancement is maximized before diminishing returns set in.

Bioconjugation Solubility Formulation

PEG12 Linker Enables High DAR8 ADC Formulation with Reduced Aggregation and Prolonged PK

In systematic tuning of PEG linker length for high-payload trastuzumab-drug conjugates, PEG12 was identified as the lead compound enabling DAR8 (drug-to-antibody ratio of 8) formulations without excessive aggregation [1]. Hydrophilic PEG12 spacers effectively mask the hydrophobicity of conjugated payloads (e.g., MMAE), allowing higher DAR values while maintaining acceptable aggregation levels. Stability studies confirm that aggregate content decreases as PEG length increases from PEG4 to PEG8 to PEG12 [2]. The PEG12-based DAR8 ADC demonstrated long PK and excellent tumor accumulation, achieving near-complete tumor regression in xenograft models [1]. In a separate study, PEG12 and PEG24 were identified as the most suitable hydrophilic substituents enabling generation of ADCs with eight MMAE payloads per antibody [3].

ADC DAR Aggregation

Heterobifunctional Azide-Acid Architecture Enables Orthogonal Click Chemistry and Amide Conjugation

Azido-PEG12-acid contains an azide (-N₃) group capable of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO/BCN moieties, alongside a carboxylic acid (-COOH) terminus that undergoes amide bond formation with primary amines via standard carbodiimide chemistry . This orthogonal reactivity profile enables sequential, site-specific conjugation strategies that monofunctional alternatives (e.g., m-PEG12-azide or m-PEG12-acid) cannot execute . For PROTAC synthesis, the PEG12 spacer provides sufficient length to bridge E3 ligase and target protein ligands while the dual functional groups permit modular assembly of complex heterobifunctional degraders [1].

Click Chemistry Bioconjugation PROTAC

PEG12 Confers Superior Solubility and Reduced Immunogenicity Versus Non-PEGylated Linkers

The 12-unit PEG spacer in Azido-PEG12-acid significantly increases aqueous solubility and reduces aggregation compared to non-PEGylated or short-PEG (n=2-4) linkers . When conjugated to therapeutic proteins, PEG12 chains improve solubility, enhance stability, and reduce immunogenicity by shielding immunogenic epitopes . This PEG shielding effect prolongs circulation half-life, with the 643.72 Da molecular weight of PEG12 placing it in an optimal range—sufficient to confer stealth properties without exceeding renal clearance thresholds (typically ~30-50 kDa) that would limit excretion [1]. The hydrophilic PEG spacer enables solubility in water, DMSO, DMF, and DCM, providing formulation flexibility across diverse assay conditions .

PEGylation Immunogenicity Protein Conjugation

Azido-PEG12-acid (2152679-71-3) Validated Application Scenarios Based on Quantitative Evidence


High-DAR Antibody-Drug Conjugate (ADC) Development Requiring DAR8 Payload with Minimized Aggregation

For ADC programs targeting DAR8 payload loading, Azido-PEG12-acid-derived linkers enable high drug-to-antibody ratios without excessive aggregation—a critical limitation of shorter PEG4/PEG8 linkers . The PEG12 spacer masks payload hydrophobicity, allowing DAR8 formulations that demonstrate prolonged PK (clearance 7.3 mL kg⁻¹ day⁻¹), excellent tumor accumulation, and near-complete tumor regression in HER2+ xenograft models . This linker length has been independently validated as optimal for enabling eight MMAE payloads per antibody while maintaining acceptable biophysical properties [3].

PROTAC Degrader Synthesis Requiring Precise 12-Unit Spacing Between E3 Ligase and Target Protein Ligands

In PROTAC development, linker length directly impacts ternary complex formation and degradation efficiency. Azido-PEG12-acid provides a defined 12-unit PEG spacer (~35-40 Å extended length) that bridges E3 ubiquitin ligase ligands and target protein ligands with sufficient reach to accommodate diverse protein-protein interface geometries . The orthogonal azide and carboxylic acid functionalities enable modular PROTAC assembly via sequential click chemistry (CuAAC or SPAAC) and amide coupling, streamlining the synthesis of focused PROTAC libraries for hit-to-lead optimization .

Protein-PEG Conjugation for Improved Solubility and Reduced Immunogenicity

Azido-PEG12-acid is employed to PEGylate therapeutic proteins, peptides, and antibodies, conferring aqueous solubility enhancement and immunogenicity reduction through epitope shielding . The 12-unit PEG chain provides near-maximal solubility benefit before the plateau observed at n=12, ensuring efficient conjugation and downstream handling without the unnecessary steric bulk of longer PEG chains . This application is particularly relevant for early-stage therapeutic protein development where solubility limitations hinder formulation and characterization.

Click Chemistry-Based Bioconjugation for Imaging Probes and Diagnostic Agents

The azide terminus of Azido-PEG12-acid undergoes highly specific CuAAC and SPAAC reactions with alkyne-, DBCO-, or BCN-functionalized fluorophores, radionuclide chelators, or affinity tags . The PEG12 spacer provides sufficient distance between the biomolecule and the reporter moiety to minimize steric interference with binding events while maintaining aqueous solubility critical for in vitro and in vivo imaging applications. This linker is validated for constructing FAPI-PEG12-tetrazine probes with enhanced tumor uptake and improved clearance kinetics .

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